Cas no 1013643-17-8 (5-Amino-1,3-dimethylpyridin-2(1H)-one)

5-Amino-1,3-dimethylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridinone core substituted with amino and methyl groups at the 5-, 1-, and 3-positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its amino functionality allows for further derivatization, enabling the construction of complex molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular framework is advantageous for applications in medicinal chemistry, particularly in the development of bioactive compounds. The presence of both electron-donating and electron-withdrawing groups enhances its versatility in synthetic pathways.
5-Amino-1,3-dimethylpyridin-2(1H)-one structure
1013643-17-8 structure
Product Name:5-Amino-1,3-dimethylpyridin-2(1H)-one
CAS No:1013643-17-8
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD22392137
CID:2620997
PubChem ID:67456616
Update Time:2025-05-25

5-Amino-1,3-dimethylpyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-aMino-1,3-diMethylpyridin-2(1H)-one
    • 5-amino-1,3-dimethyl-1,2-dihydropyridin-2-one
    • 5-?AMINO-?1,?3-?DIMETHYLPYRIDIN-?2(1H)?-?ONE
    • 2(1H)-Pyridinone, 5-amino-1,3-dimethyl-
    • FRVNECZIBLUFEV-UHFFFAOYSA-N
    • 5-amino-1,3-dimethylpyridin-2-one
    • NE32507
    • 5-Amino-1,3-dimethyl-1H-pyridin-2-one
    • DB-139536
    • A1-22714
    • EN300-111858
    • SCHEMBL2571045
    • CS-0308232
    • AKOS024015940
    • 1013643-17-8
    • 5-Amino-1,3-dimethylpyridin-2(1H)-one
    • MDL: MFCD22392137
    • Inchi: 1S/C7H10N2O/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,8H2,1-2H3
    • InChI Key: FRVNECZIBLUFEV-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(=CN1C)N

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • XLogP3: -0.2

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Additional information on 5-Amino-1,3-dimethylpyridin-2(1H)-one

5-Amino-1,3-Dimethylpyridin-2(1H)-One: A Comprehensive Overview

The compound 5-Amino-1,3-Dimethylpyridin-2(1H)-One (CAS No. 1013643-17-8) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This pyridinone derivative has garnered attention due to its unique structural features and versatile applications. In this article, we will delve into its properties, synthesis, and recent advancements in its utilization across different domains.

5-Amino-1,3-Dimethylpyridin-2(1H)-One belongs to the class of heterocyclic compounds, specifically pyridinones. Its structure comprises a pyridine ring with a ketone group at position 2 and amino and methyl substituents at positions 5 and 3, respectively. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.

The synthesis of 5-Amino-1,3-Dimethylpyridin-2(1H)-One involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, a study published in *Journal of Organic Chemistry* in 2023 reported a novel approach utilizing microwave-assisted synthesis to achieve higher yields while minimizing reaction time. This advancement underscores the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like 5-Amino-1,3-Dimethylpyridin-2(1H)-One.

In terms of applications, 5-Amino-1,3-Dimethylpyridin-2(1H)-One has shown promise in the field of medicinal chemistry. Its amino group and methyl substituents provide sites for further functionalization, enabling the creation of derivatives with enhanced bioactivity. A recent study conducted by researchers at Stanford University demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have opened new avenues for drug discovery and development.

Beyond pharmacology, 5-Amino-1,3-Dimethylpyridin-2(1H)-One has also found applications in materials science. Its ability to form stable coordination complexes with metal ions makes it a potential candidate for use in catalysis and sensor technology. A team at MIT recently reported on the use of this compound as a ligand in metalloporphyrin complexes, showcasing its potential in creating highly sensitive sensors for environmental monitoring.

The versatility of 5-Amino-1,3-Dimethylpyridin-2(1H)-One is further evident in its role as a building block for advanced materials. Its incorporation into polymer frameworks has been explored for applications ranging from energy storage to biodegradable plastics. A study published in *Nature Materials* highlighted its use in creating conductive polymers with improved mechanical properties, paving the way for its integration into next-generation electronic devices.

Looking ahead, the continued exploration of 5-Amino-1,3-Dimethylpyridin-2(1H)-One is expected to yield even more groundbreaking discoveries. With ongoing advancements in synthetic methods and an increasing focus on sustainable chemistry practices, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology.

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